molecular formula C4H6N2S B13566531 4-Methylisothiazol-5-amine

4-Methylisothiazol-5-amine

Cat. No.: B13566531
M. Wt: 114.17 g/mol
InChI Key: GAESTZKQSOXSNU-UHFFFAOYSA-N
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Description

4-Methylisothiazol-5-amine is an organic compound belonging to the isothiazole family. Isothiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisothiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl₂), followed by nucleophilic displacement to yield the desired compound .

Industrial Production Methods: On an industrial scale, the production of isothiazolinones, including this compound, often involves the ring-closure of 3-mercaptopropanamides. This process can be achieved through chlorination or oxidation of the thiol-amide to form the corresponding disulfide .

Chemical Reactions Analysis

Types of Reactions: 4-Methylisothiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

4-Methylisothiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 4-Methylisothiazol-5-amine is attributed to its ability to inhibit essential enzymes in microorganisms. It targets enzymes with thiol groups at their active sites, forming mixed disulfides and disrupting cellular functions. This mechanism effectively inhibits the growth of bacteria, fungi, and other microorganisms .

Comparison with Similar Compounds

    Methylisothiazolinone (MIT): Known for its use as a preservative in personal care products.

    Chloromethylisothiazolinone (CMIT): Often used in combination with MIT as a biocide.

    Benzisothiazolinone (BIT): Another widely used antimicrobial agent.

Uniqueness: 4-Methylisothiazol-5-amine stands out due to its specific structural features and the unique balance of antimicrobial properties it offers. Its ability to form stable derivatives and its effectiveness in various applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

IUPAC Name

4-methyl-1,2-thiazol-5-amine

InChI

InChI=1S/C4H6N2S/c1-3-2-6-7-4(3)5/h2H,5H2,1H3

InChI Key

GAESTZKQSOXSNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=C1)N

Origin of Product

United States

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